molecular formula C14H10N6 B2552683 7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-13-6

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2552683
CAS No.: 303146-13-6
M. Wt: 262.276
InChI Key: WZUCXENYFHNPQE-UHFFFAOYSA-N
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Description

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H10N6 and its molecular weight is 262.276. The purity is usually 95%.
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Scientific Research Applications

Biological Significance and Optical Sensing

7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine, a compound containing heteroatoms like nitrogen, is significant in organic chemistry. Derivatives of pyrimidine, including this compound, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds are notable for their various biological applications beyond their optical sensing capabilities (Jindal & Kaur, 2021).

Antibacterial Activity

Compounds with 1,2,4-triazole and pyrimidine structures, such as this compound, have demonstrated significant antibacterial activity, especially against antibiotic-resistant strains of Staphylococcus aureus. The molecular structure's ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV contributes to its antibacterial efficacy (Li & Zhang, 2021).

Potential CNS Acting Drugs

Functional chemical groups in this compound may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. The heterocyclic structure, containing nitrogen and other heteroatoms, forms a significant class of organic compounds potentially affecting the CNS, ranging from depressive to convulsive effects (Saganuwan, 2017).

Antimalarial Applications

The pyrimidine biosynthetic pathway, which involves compounds such as this compound, has been identified as a target for antimalarial drug discovery. Inhibiting enzymes in this pathway, such as dihydroorotate dehydrogenase, has been a focal point in developing novel antimalarial treatments, showing promising results in both in vitro and in vivo studies (Phillips & Rathod, 2010).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine”, have shown significant potential in various fields such as agriculture and medicinal chemistry . Their diverse biological activities suggest that they could be further explored for potential applications in these and other fields.

Properties

IUPAC Name

7-pyridin-4-yl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c1-2-10-19(9-1)14-17-13-16-8-5-12(20(13)18-14)11-3-6-15-7-4-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUCXENYFHNPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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